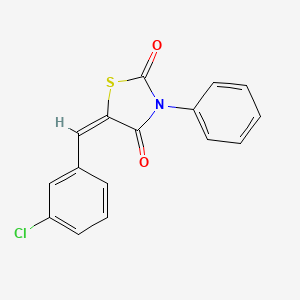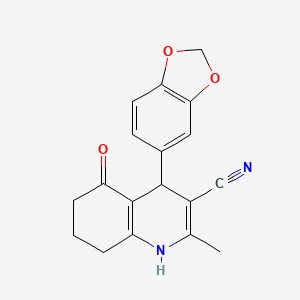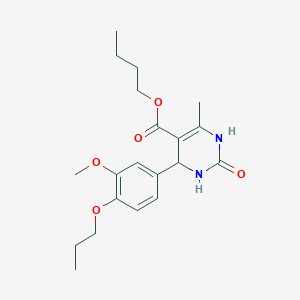
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as CBPT, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CBPT is a yellow crystalline powder that exhibits high stability and solubility in organic solvents.
作用機序
The mechanism of action of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the regulation of various signaling pathways such as PI3K/Akt, MAPK, NF-κB, and AMPK. This compound activates AMPK and inhibits the PI3K/Akt and MAPK signaling pathways, which are involved in the regulation of cell proliferation and survival. This compound also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects such as anticancer, antidiabetic, and anti-inflammatory activities. This compound induces cell cycle arrest and apoptosis in cancer cells, improves glucose metabolism and insulin sensitivity, and reduces inflammation and immune response.
実験室実験の利点と制限
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exhibits high stability and solubility in organic solvents, which makes it suitable for various lab experiments. However, the synthesis of this compound involves the use of hazardous chemicals such as sulfuric acid and hydrazine hydrate, which require proper safety measures. The yield of this compound can also be affected by the reaction conditions, which require optimization for high yield.
将来の方向性
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research studies, and future directions for this compound research include:
1. Optimization of the synthesis method to improve the yield of this compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models.
3. Evaluation of the efficacy and safety of this compound in clinical trials for various diseases.
4. Identification of the molecular targets of this compound and elucidation of its mechanism of action.
5. Development of novel this compound derivatives with improved therapeutic properties.
Conclusion
In conclusion, this compound is a thiazolidinedione derivative that exhibits potent anticancer, antidiabetic, and anti-inflammatory activities. This compound regulates various signaling pathways such as PI3K/Akt, MAPK, NF-κB, and AMPK, which are involved in the regulation of cell proliferation, survival, glucose metabolism, insulin sensitivity, inflammation, and immune response. This compound has potential therapeutic applications in various diseases, and future research on this compound should focus on optimizing its synthesis method, evaluating its efficacy and safety in clinical trials, and developing novel this compound derivatives.
合成法
The synthesis of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the condensation of 3-chlorobenzaldehyde and phenylthiourea in the presence of acetic acid and sulfuric acid. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions such as reaction time, temperature, and solvent.
科学的研究の応用
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways such as PI3K/Akt, MAPK, and NF-κB.
This compound also exhibits antidiabetic activity by regulating glucose metabolism and insulin sensitivity. This compound activates AMP-activated protein kinase (AMPK) and increases glucose uptake in skeletal muscle cells. This compound also improves insulin sensitivity and reduces blood glucose levels in animal models of diabetes.
This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound reduces the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation.
特性
IUPAC Name |
(5E)-5-[(3-chlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2S/c17-12-6-4-5-11(9-12)10-14-15(19)18(16(20)21-14)13-7-2-1-3-8-13/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFCUEPPOHWOCE-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-acetylphenyl)acetamide](/img/structure/B5200538.png)


![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5200560.png)
![diethyl [2-amino-1-({[(4-chlorophenyl)amino]carbonyl}amino)-2-oxoethyl]phosphonate](/img/structure/B5200573.png)

![N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide](/img/structure/B5200586.png)

![N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5200594.png)
![methyl 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5200607.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5200620.png)
